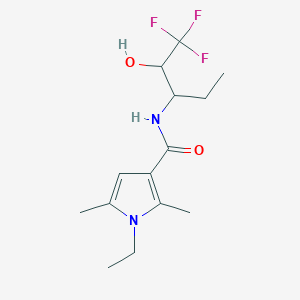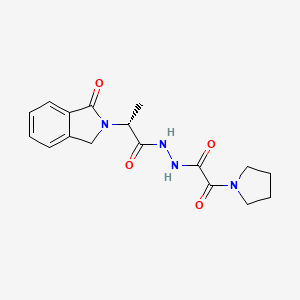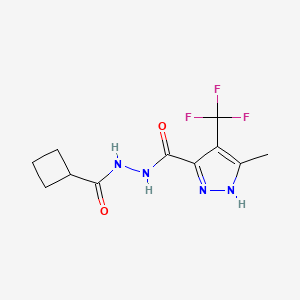![molecular formula C14H12F2N2O4S B7437895 3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7437895.png)
3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid (referred to as compound X in Compound X belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies.
作用機序
Compound X exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, compound X reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Compound X has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. In addition, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. Compound X is also metabolized by the liver, which reduces the risk of accumulation in the body.
実験室実験の利点と制限
Compound X has several advantages for lab experiments. It is easy to synthesize and has a high yield, making it suitable for large-scale production. In addition, its potent anti-inflammatory and analgesic effects make it a valuable tool for studying the inflammatory response and pain pathways. However, there are also limitations to using compound X in lab experiments. Its mechanism of action is not fully understood, and there may be off-target effects that need to be taken into consideration.
将来の方向性
There are several future directions for research on compound X. One area of interest is the development of novel formulations that can improve its pharmacokinetic properties and increase its efficacy. Another area of interest is the investigation of its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects, which could help to optimize its use in drug development.
Conclusion
In conclusion, compound X is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. Its potent anti-inflammatory and analgesic effects, favorable pharmacokinetic profile, and ease of synthesis make it a valuable tool for studying the inflammatory response and pain pathways. Future research on compound X could lead to the development of novel treatments for various inflammatory diseases, improving the quality of life for millions of people worldwide.
合成法
Compound X can be synthesized using a multistep process that involves the reaction of 4-fluorobenzaldehyde with 5-fluoropyridine-3-amine to form an intermediate product. The intermediate product is then reacted with a sulfonyl chloride derivative to form the final product, compound X. The synthesis method of compound X has been optimized to yield high purity and high yield of the final product, making it suitable for large-scale production.
科学的研究の応用
Compound X has been extensively studied for its potential applications in drug development. Its potent anti-inflammatory and analgesic effects make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. In preclinical studies, compound X has been shown to exhibit better efficacy and safety profiles compared to existing 3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid such as diclofenac and ibuprofen.
特性
IUPAC Name |
3-(4-fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O4S/c15-10-3-1-9(2-4-10)5-13(14(19)20)18-23(21,22)12-6-11(16)7-17-8-12/h1-4,6-8,13,18H,5H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOKIUNVRCNFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CN=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[3-oxo-3-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)propyl]carbamate](/img/structure/B7437817.png)
![1-(3-chlorophenyl)-N-[2-[(1-oxothiolan-1-ylidene)amino]ethyl]cyclobutane-1-carboxamide](/img/structure/B7437825.png)

![2-(trifluoromethyl)-N-[2-(trifluoromethylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B7437837.png)
![N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7437841.png)


![N-[(5-chloro-2-methoxyphenyl)methyl]-2-(dimethylcarbamoylamino)oxyacetamide](/img/structure/B7437869.png)

![4-methyl-N-[2-(3-methylmorpholin-4-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7437880.png)


![(4-Hydroxy-1,2-dimethylpyrrolidin-2-yl)-[4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B7437902.png)
![[3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone](/img/structure/B7437914.png)